molecular formula C21H32O3 B7776009 3-Hydroxy-16,17-epoxypregnan-20-one

3-Hydroxy-16,17-epoxypregnan-20-one

Cat. No.: B7776009
M. Wt: 332.5 g/mol
InChI Key: MSGQPOBWYUXEOQ-UHFFFAOYSA-N
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Description

3-Hydroxy-16,17-epoxypregnan-20-one is a steroidal compound with a unique structure characterized by an epoxide ring at the 16,17 position and a hydroxyl group at the 3 position. This compound is part of the pregnane family, which includes various biologically active steroids. Its molecular formula is C21H32O3, and it has a molecular weight of 332.477 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-16,17-epoxypregnan-20-one typically involves multiple steps, starting from readily available steroid precursors. One common method includes the epoxidation of a suitable pregnane derivative at the 16,17 position, followed by selective hydroxylation at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-16,17-epoxypregnan-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

3-Hydroxy-16,17-epoxypregnan-20-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-16,17-epoxypregnan-20-one involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, the epoxide ring and hydroxyl group play crucial roles in its biological activity, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its epoxide ring and hydroxyl group positions make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadecan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h13-18,23H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGQPOBWYUXEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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